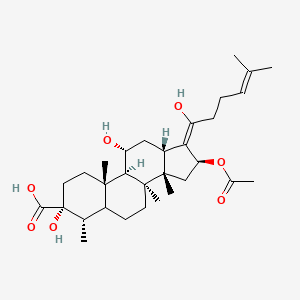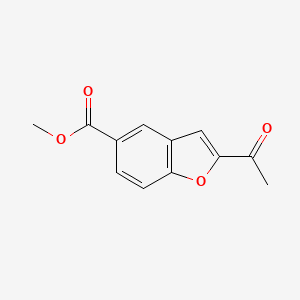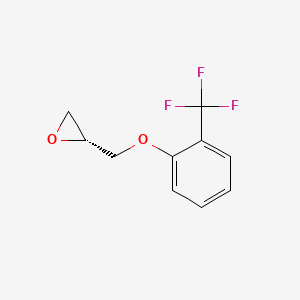
3,6,7-Benzofurantriol, triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,7-Benzofurantriol, triacetate: is a chemical compound with the molecular formula C14H12O7 It is a derivative of benzofuran, a heterocyclic organic compound This compound is characterized by the presence of three hydroxyl groups at positions 3, 6, and 7 of the benzofuran ring, which are acetylated to form triacetate esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,7-Benzofurantriol, triacetate typically involves the acetylation of 3,6,7-benzofurantriol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve refluxing the reactants at elevated temperatures to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6,7-Benzofurantriol, triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triacetate esters back to the corresponding hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups under basic conditions.
Major Products Formed:
Oxidation: Formation of benzofuranquinones.
Reduction: Regeneration of 3,6,7-benzofurantriol.
Substitution: Formation of benzofuran derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3,6,7-Benzofurantriol, triacetate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, the compound is studied for its potential antioxidant properties. The presence of multiple hydroxyl groups makes it a candidate for scavenging free radicals and protecting cells from oxidative damage.
Medicine: The compound is investigated for its potential therapeutic applications. Its derivatives may exhibit anti-inflammatory, anti-cancer, or anti-viral activities, making it a subject of interest in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may be utilized in the manufacture of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 3,6,7-Benzofurantriol, triacetate involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. Additionally, its derivatives may interact with specific enzymes or receptors, modulating biological processes and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
3,6,7-Benzofurantriol: The non-acetylated form of the compound, which has free hydroxyl groups.
3,6,7-Benzofurantriol, trimethyl ether: A derivative where the hydroxyl groups are methylated instead of acetylated.
3,6,7-Benzofurantriol, tribenzoate: A derivative where the hydroxyl groups are esterified with benzoic acid.
Uniqueness: 3,6,7-Benzofurantriol, triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and physical properties. The acetyl groups increase the compound’s lipophilicity, enhancing its solubility in organic solvents and potentially improving its bioavailability in biological systems. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
68123-31-9 |
|---|---|
Formule moléculaire |
C14H12O7 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
(3,7-diacetyloxy-1-benzofuran-6-yl) acetate |
InChI |
InChI=1S/C14H12O7/c1-7(15)19-11-5-4-10-12(20-8(2)16)6-18-13(10)14(11)21-9(3)17/h4-6H,1-3H3 |
Clé InChI |
YHHAGKFFIBSYDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C(=CO2)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)


![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide](/img/structure/B13152572.png)




![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)

![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)

![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)
